Sodium 2-amino-5-ethoxybenzenesulphonate
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Overview
Description
Sodium 2-amino-5-ethoxybenzenesulphonate is an organic compound with the molecular formula C8H11NO4SNa. It is a heterocyclic organic compound that is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-amino-5-ethoxybenzenesulphonate typically involves the sulfonation of 2-amino-5-ethoxybenzene. This process is carried out by reacting 2-amino-5-ethoxybenzene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves controlling the temperature, concentration of reagents, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-amino-5-ethoxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium azide or sodium cyanide.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Sodium 2-amino-5-ethoxybenzenesulphonate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in biochemical assays and as a reagent in enzyme studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Sodium 2-amino-5-ethoxybenzenesulphonate exerts its effects involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. The pathways involved often include the activation of specific enzymes or receptors that facilitate these reactions .
Comparison with Similar Compounds
- Sodium 2-naphthol-3,7-disulfonate
- 3-Amino-7-nitronaphthalene-1,5-disulfonic acid, sodium salt
Comparison: Sodium 2-amino-5-ethoxybenzenesulphonate is unique due to its ethoxy group, which imparts different chemical reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the ethoxy group plays a crucial role in the reaction mechanism .
Properties
CAS No. |
83949-43-3 |
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Molecular Formula |
C8H10NNaO4S |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
sodium;2-amino-5-ethoxybenzenesulfonate |
InChI |
InChI=1S/C8H11NO4S.Na/c1-2-13-6-3-4-7(9)8(5-6)14(10,11)12;/h3-5H,2,9H2,1H3,(H,10,11,12);/q;+1/p-1 |
InChI Key |
PFKVAAKSPYCYRE-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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